3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Description
3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C31H38N4O5S and its molecular weight is 578.73. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Metabolism and Toxicology
Compounds similar to the specified chemical are often studied to understand their metabolism, toxicological profile, and pharmacokinetics in humans. For instance, the study of the metabolism and elimination of almorexant, a dual orexin receptor antagonist, in humans after oral administration shows the importance of understanding how drugs are processed by the body and the identification of metabolites for safety and efficacy assessment (Dingemanse et al., 2013).
Drug Efficacy and Safety Studies
Clinical trials and studies on specific drug formulations, such as the evaluation of ecteinascidin 743 administered as a continuous intravenous infusion in patients with solid malignancies, demonstrate the scientific application of these compounds in developing therapeutic agents and understanding their safety profiles (Ryan et al., 2001).
Novel Psychoactive Substances Analysis
Research into novel psychoactive substances (NPS) like MT-45, which is a synthetic opioid, involves determining the pharmacokinetics, safety, and potential toxicological effects of these compounds. This is crucial for public health and regulatory purposes, as seen in a study where the concentration of MT-45 in a drug-related death was analyzed (Papsun et al., 2016).
Investigating Drug-Drug Interactions
The study of interactions between different drugs, including combinations of antibacterial agents like sulfamoxole and trimethoprim, is critical for understanding synergistic effects, potential side effects, and the overall efficacy of drug regimens. This knowledge aids in the development of more effective treatments for infections and other conditions (Etzel et al., 1976).
Metabolite Identification and Biomarker Development
Research into the metabolism of specific compounds, such as the identification of urinary metabolites after oral dosage, is essential for developing biomarkers for exposure and understanding the metabolic pathways involved. This is exemplified by studies on the metabolism of chloromethylisothiazolinone and methylisothiazolinone, which identified specific metabolites that could serve as biomarkers [(Schettgen et al., 2021)](https://consensus.app/papers/data-metabolism-chloromethylisothi...
properties
IUPAC Name |
3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-39-26-13-12-23(20-27(26)40-2)15-18-32-28(36)16-19-35-30(38)24-10-6-7-11-25(24)34-31(35)41-21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLAACDHKRDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.